N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine
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Overview
Description
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine typically involves the reaction of 2,3-dihydroindole with beta-alanine under specific conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to facilitate the reaction . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroindole: A precursor in the synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Melatonin: A neurohormone with a related indole structure and similar biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the indole moiety with beta-alanine. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)5-7-13-12(17)14-8-6-9-3-1-2-4-10(9)14/h1-4H,5-8H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSHKNLQFZAXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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